Lipsovir

Herpes labialis Ulcer prevention Combination therapy

Generic acyclovir 5% cream fails to prevent ulcerative lesions in recurrent herpes labialis-a host inflammatory component drives progression that monotherapy ignores. Lipsovir (ME-609) uniquely combines acyclovir (viral DNA polymerase inhibitor) with hydrocortisone (anti-inflammatory), delivering a 42% nonulcerative recurrence rate vs. 35% for acyclovir alone (p=0.014) and a 25% reduction in cumulative lesion area (p<0.05). - FDA-approved indication to “reduce the likelihood of ulcerative cold sores” absent from generic labels. - Early prodrome application maximizes preventive effect; one in three treated episodes avoids painful ulceration. - Supports value-based procurement: +7% absolute increase in nonulcerative episodes provides a tangible metric for outcomes-based contracts. Available as a research-grade mixture (≥98% purity) with reliable global supply.

Molecular Formula C29H41N5O8
Molecular Weight 587.7 g/mol
CAS No. 439279-66-0
Cat. No. B1665005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipsovir
CAS439279-66-0
SynonymsAcyclovir mixture with hydrocortisone;  ME 609;  ME-609;  ME609;  Lipsovir;  Xerese; 
Molecular FormulaC29H41N5O8
Molecular Weight587.7 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1=NC2=C(N1COCCO)NC(=NC2=O)N
InChIInChI=1S/C21H30O5.C8H11N5O3/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;3,14H,1-2,4H2,(H3,9,11,12,15)/t14-,15-,16-,18+,19-,20-,21-;/m0./s1
InChIKeyMDCGTBRYRLWFJI-WDCKKOMHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lipsovir for Recurrent Herpes Labialis


Lipsovir (also known as ME-609, Xerese, or Xerclear) is a topical cream containing 5% acyclovir (an antiviral nucleoside analog) and 1% hydrocortisone (a corticosteroid) in a proprietary vehicle base, developed by Medivir AB and initially approved by the FDA in 2009 [1]. It is indicated for the early treatment of recurrent herpes labialis (HSL) in adults and children 6 years of age and older to reduce the likelihood of ulcerative cold sores and to shorten lesion healing time [2]. The product's differentiation stems from its dual-action mechanism: acyclovir inhibits viral DNA polymerase, suppressing HSV replication, while hydrocortisone mitigates the host inflammatory response, which is a key driver of lesion progression in recurrent disease [3].

Mechanism Dual-action acyclovir + hydrocortisone probe Viral DNA polymerase inhibition and host inflammation mitigation
Model System Topical herpes labialis research model Recurrent HSV-1 reactivation and lesion progression studies
Trial Endpoint Reported ulcer-prevention endpoint context Phase III data available for study design reference
Reference Role FDA-labeled comparator for novel antiviral formulations Supports benchmarking of investigational topical therapies

Lipsovir vs. Acyclovir Monotherapy


Substitution with generic acyclovir 5% monotherapy cream fails to replicate the clinical differentiation of Lipsovir because the pathophysiology of recurrent herpes labialis involves a substantial host inflammatory component that antiviral-only agents do not address [1]. In a randomized, double-blind, active- and vehicle-controlled phase III trial (N=1,443), Lipsovir demonstrated a statistically significant reduction in the proportion of patients developing ulcerative lesions compared to acyclovir alone (42% nonulcerative recurrences vs. 35% for acyclovir, p=0.014), a benefit attributable to the addition of hydrocortisone [2]. Furthermore, Lipsovir reduced cumulative lesion area by 25% compared to acyclovir alone (p<0.05) and by 50% compared to placebo (p<0.0001) [3]. The FDA-approved label for Lipsovir uniquely includes the claim to 'reduce the likelihood of ulcerative cold sores' — a preventive indication that no topical acyclovir monotherapy product carries, reflecting the compound's distinct clinical evidence package [2].

Component
Acyclovir + Hydrocortisone (target combination)
Mechanism
Acyclovir 5% monotherapy omits anti-inflammatory component; may not replicate ulcer-prevention endpoint
Endpoint
Nonulcerative recurrence rate may shift (reported 35% vs 42% for combination) without hydrocortisone
Disease Burden
Cumulative lesion area reduction may differ; host inflammatory drive unaddressed by antiviral alone

Head-to-Head Evidence: Lipsovir vs. Acyclovir


Ulcerative Lesion Prevention

Lipsovir prevented the development of ulcerative cold sores in a significantly higher proportion of patients compared to topical acyclovir 5% monotherapy [1]. This represents the only topical therapy with a proven preventive effect on cold sore ulceration [2].

Ulcer Prevention
Head-to-head
+7% vs acyclovir (p=0.014)
42% nonulcerative vs 35% acyclovir; 26% placebo
Reported ulcer-prevention endpoint context
Phase III RCT, n=1443, prodrome-initiated
Herpes labialis Ulcer prevention Combination therapy

Cumulative Lesion Area Reduction

Using a novel composite endpoint of cumulative lesion area — integrating episode duration, lesion size, and ulceration status — Lipsovir demonstrated a 25% reduction compared to acyclovir 5% cream alone [1]. This endpoint captures the total disease burden more comprehensively than healing time alone.

Lesion Area
Head-to-head
25% reduction vs acyclovir
Cumulative lesion area (mm²×days); p<0.05
Integrated disease-burden endpoint context
Post-hoc phase III analysis, novel composite measure
Composite efficacy endpoint Lesion burden Pharmacoeconomics

FDA-Approved Preventive Indication

Lipsovir is the only topical product for recurrent herpes labialis with an FDA-approved label that includes the claim to 'reduce the likelihood of ulcerative cold sores' [1]. Topical acyclovir monotherapy products (e.g., Zovirax cream) are approved solely for 'treatment' and carry no preventive claim [2].

FDA Label Claim
Regulatory endpoint
"reduce likelihood of ulcerative cold sores"
Only topical product with this indication language
Label differentiation context for comparator studies
Based on phase III ulcer-prevention data
Regulatory differentiation FDA label Procurement advantage

Safety and Tolerability Profile

In the pivotal phase III trial, the frequency and nature of adverse events were similar between the Lipsovir group, the acyclovir alone group, and the placebo group [1]. The addition of 1% hydrocortisone did not increase the incidence of local application-site reactions or systemic corticosteroid-related side effects.

Tolerability
Head-to-head
AE profile similar to acyclovir alone
No increase in local or systemic events vs monotherapy
Reported tolerability endpoint context
Phase III safety monitoring, n=1443
Adverse events Tolerability Risk-benefit

Comparable Healing Time

Lipsovir demonstrates antiviral efficacy equivalent to acyclovir 5% cream alone in reducing the healing time of ulcerative lesions that do develop despite treatment [1]. This confirms that the addition of hydrocortisone does not compromise the established antiviral activity of acyclovir.

Healing Time
Head-to-head
0.3-day difference (NS)
Lipsovir 9.6d vs acyclovir 9.9d; placebo 11.0d
Equivalent antiviral endpoint context
No compromise of acyclovir activity by hydrocortisone
Lesion healing Antiviral efficacy Equivalence

Secondary Recurrence and Viral Shedding

Lipsovir reduced the frequency of secondary herpes recurrences and the proportion of patients with positive viral cultures compared to placebo [1]. While the difference between Lipsovir and acyclovir alone was not statistically significant for these measures, the combination showed numerical trends toward lower recurrence and shedding rates.

Recurrence / Shedding
Head-to-head
2% lower secondary recurrence vs acyclovir (NS)
5% vs 7% recurrence; viral culture positivity reduced vs placebo
Reported secondary endpoint context
Trend toward lower shedding; not statistically differentiated
Secondary recurrence Viral shedding Transmission risk

Optimal Use Cases for Lipsovir


Early Abortive Therapy for Frequent Recurrences

Patients who experience frequent (>5 episodes per year) or severe recurrent herpes labialis are optimal candidates for Lipsovir due to its unique ability to prevent ulcerative lesions [1]. The 42% nonulcerative recurrence rate vs. 35% for acyclovir alone translates to approximately one in three treated episodes avoiding painful ulceration [2]. Early initiation at prodrome (tingling/itching) maximizes the preventive effect [3].

Formulary Tier Placement Justification

Pharmacy and Therapeutics (P&T) committees can justify preferential formulary placement or coverage of Lipsovir based on its FDA-approved indication to 'reduce the likelihood of ulcerative cold sores' — a claim absent from generic acyclovir 5% cream labels [1]. This regulatory distinction, coupled with the 25% reduction in cumulative lesion area vs. acyclovir alone [2], provides a defensible rationale for differentiating coverage policies and patient access.

Benchmark Comparator for Novel Therapies

Lipsovir (ME-609) serves as an established, FDA-approved reference standard for investigational topical therapies targeting recurrent herpes labialis [1]. Its well-characterized efficacy profile — including the novel cumulative lesion area endpoint [2] — makes it an appropriate active comparator in randomized controlled trials of new antiviral, anti-inflammatory, or device-based interventions. Researchers can leverage existing phase III data to power sample size calculations and select appropriate efficacy endpoints.

Value-Based Procurement Strategy

Procurement professionals can utilize the quantitative head-to-head data (e.g., +7% absolute increase in nonulcerative episodes vs. acyclovir alone, 25% reduction in cumulative lesion area) to negotiate value-based pricing or outcomes-based contracts with manufacturers [1]. The ability to prevent ulcerative lesions — a patient-centered outcome with clear quality-of-life implications — provides a tangible metric for performance-linked reimbursement arrangements.

Application
Selection Property
Validation Focus
HSV-1 reactivation model studies
Dual-action formulation (antiviral + anti-inflammatory)
Ulcer-prevention endpoint replication
Comparator arm for novel topical antivirals
FDA-labeled reference standard
Cumulative lesion area endpoint benchmarking
Topical formulation pharmacokinetic studies
Proprietary vehicle base
Skin penetration and drug release profiling
Research supply procurement for herpes labialis studies
Lot-to-lot dual-action activity consistency
Bioassay-based antiviral/anti-inflammatory verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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